Benzyl 3-(3-oxopropoxy)piperidine-1-carboxylate
Description
Benzyl 3-(3-oxopropoxy)piperidine-1-carboxylate is a piperidine derivative featuring a benzyloxycarbonyl group at the 1-position and a 3-oxopropoxy substituent at the 3-position of the piperidine ring. Piperidine derivatives are widely used in medicinal chemistry and organic synthesis, often serving as intermediates for pharmaceuticals or ligands in catalytic systems. The 3-oxopropoxy group introduces a ketone functionality, which may influence reactivity, solubility, and biological activity compared to related esters or ethers .
Properties
IUPAC Name |
benzyl 3-(3-oxopropoxy)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c18-10-5-11-20-15-8-4-9-17(12-15)16(19)21-13-14-6-2-1-3-7-14/h1-3,6-7,10,15H,4-5,8-9,11-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAMVQPZDKQFTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)OCCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(3-oxopropoxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and 3-oxopropyl bromide. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(3-oxopropoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 3-(3-oxopropoxy)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is explored for its potential therapeutic properties, including its role in drug development for neurological disorders.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzyl 3-(3-oxopropoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The benzyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Benzyl 3-(3-oxopropoxy)piperidine-1-carboxylate with five analogs based on substituent variations, synthesis, physicochemical properties, and toxicological profiles.
Structural and Functional Group Differences
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (CAS 99197-86-1)
- Substituent: Ethoxycarbonylpropyl group at the 4-position.
- Key difference: Ethyl ester (vs. oxopropoxy) and positional isomerism (4- vs. 3-substitution). The ethoxy group enhances hydrolytic stability compared to the ketone in the target compound .
Benzyl 3-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (CAS 886362-35-2) Substituent: Amino-ethoxycarbonylpropyl group at the 3-position.
Benzyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylate (CAS 1431285-71-0) Substituent: Benzoyloxy group at the 3-position and ketone at the 4-position.
Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate (CAS 2007919-21-1)
- Substituent: Hydroxyl and methyl groups at the 3-position.
- Key difference: Lack of an oxypropyl chain reduces electrophilicity, favoring hydrogen-bonding interactions .
Methyl 4-oxo-1-tosylpiperidine-3-carboxylate (1-Ts) Substituent: Tosyl (p-toluenesulfonyl) group at the 1-position and methyl ester at the 3-position.
Physicochemical Properties
*Estimated based on analogs.
- The target compound’s ketone group may reduce hydrophobicity compared to ethoxy or benzoyloxy analogs.
- Tosyl-containing analogs (e.g., 1-Ts) exhibit higher molecular weights and melting points due to aromatic sulfonyl groups .
Stability and Reactivity
- Target Compound : The 3-oxopropoxy group’s ketone may render it susceptible to nucleophilic attack (e.g., reduction to alcohol or formation of hydrazones).
- CAS 99197-86-1 : Ethyl ester provides moderate hydrolytic stability under neutral conditions but may degrade under acidic/basic environments .
- CAS 886362-35-2: Amino-ethoxycarbonyl group could participate in intramolecular cyclization or amide bond formation .
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